Methyl monensin

Description

The exact mass of the compound Monensin methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl monensin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl monensin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28636-21-7 |

|---|---|

Molecular Formula |

C37H64O11 |

Molecular Weight |

684.9 g/mol |

IUPAC Name |

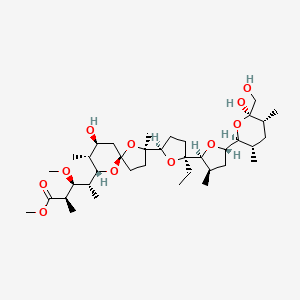

methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21-,22+,23+,24-,25-,26-,27+,28+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1 |

InChI Key |

PFRZSHIENRKVSE-QNAGYLPBSA-N |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Pictograms |

Acute Toxic |

Synonyms |

MON1 compound monensin A methyl ester monensin methyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methyl Monensin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl monensin, a derivative of the well-characterized polyether ionophore monensin, presents a fascinating case study in how a subtle chemical modification can fundamentally alter a molecule's biological mechanism of action. While both compounds exhibit significant biological activities, including antimicrobial and anticancer properties, their means of perturbing cellular ion homeostasis are distinct. This guide provides a comprehensive exploration of the core mechanism of methyl monensin, contrasting it with its parent compound and offering insights for researchers in drug development and cellular biology. Monensin itself is a product of the bacterium Streptomyces cinnamonensis and is biosynthesized through the polyketide pathway from acetate, propionate, and butyrate precursors.[1][2]

The Critical Distinction: From Mobile Carrier to Channel Former

The primary mechanism of action for monensin is its function as a mobile ion carrier that facilitates an electroneutral exchange of a monovalent cation, predominantly sodium (Na+), for a proton (H+) across lipid membranes.[3] This is made possible by the presence of a terminal carboxylic acid group which can be protonated and deprotonated.

In contrast, methyl monensin is the methyl ester of monensin A.[4] This esterification of the carboxyl group fundamentally alters its ion transport capabilities. Without the protonatable carboxyl group, methyl monensin cannot function as a cation/proton antiporter in the same manner as monensin.[5] Instead, evidence strongly suggests that methyl monensin acts as a channel-forming ionophore , specifically for protons.[4][6]

The Self-Assembling Proton Channel of Methyl Monensin

A key mechanistic insight into methyl monensin's action comes from spectroscopic and semiempirical studies, which propose the formation of a proton channel through the self-assembly of multiple methyl monensin molecules.[4] In the presence of water molecules, methyl monensin is thought to form a hydrate species, which then self-assembles into a supramolecular structure capable of spanning a lipid bilayer.[4]

The proposed model suggests that eight molecules of a hydrated methyl monensin species (MON1 + 3H₂O) associate to form a proton channel with a length of approximately 60 Å.[4] Within this channel, a network of hydrogen-bonded water molecules facilitates the rapid fluctuation of an excess proton across the membrane.[4] The hydrophobic exterior of this self-assembled channel allows for its stable incorporation into the lipid bilayer.[4]

This channel-forming mechanism represents a paradigm shift from the carrier-mediated transport of monensin. While monensin acts as a shuttle, binding and releasing ions on either side of the membrane, methyl monensin is proposed to create a more stable, albeit transient, pore for proton conduction.[4][6]

Comparative Ion Selectivity and Transport

Monensin exhibits a clear preference for monovalent cations, with a selectivity sequence of H+ > Na+ > K+.[7] Its ability to transport these cations is a function of both the affinity of the ion for the monensin molecule and the rate of diffusion of the monensin-ion complex across the membrane.[7]

Methyl monensin, lacking the carboxylate group for direct cation binding in the same manner as monensin, still forms stable 1:1 complexes with monovalent cations such as Li+, Na+, and K+.[8] The stability of these complexes is influenced by intramolecular hydrogen bonds involving the hydroxyl groups of the methyl monensin molecule.[8] However, the primary mode of ion transport for methyl monensin is believed to be proton channeling.[4][6] While it can form complexes with other cations, the efficiency and mechanism of their transport through a potential channel or other means are not as well-defined as its protonophoric activity.

Cellular Consequences: A Tale of Two Mechanisms

The disruption of ion gradients by both monensin and methyl monensin leads to a cascade of cellular effects. However, the distinct mechanisms of these two ionophores may result in nuanced differences in their cellular impact.

The Golgi Apparatus: A Common Target

The Golgi apparatus is a primary target for monensin.[9][10][11] The influx of Na+ into the Golgi cisternae, coupled with the efflux of H+, leads to an increase in the luminal pH and an osmotic influx of water, causing the characteristic swelling and vacuolization of the Golgi cisternae.[9][12] This disruption of Golgi structure and function leads to a blockage of intracellular protein transport.[5]

While direct comparative electron microscopy studies on the effects of methyl monensin on Golgi morphology are not extensively detailed in the reviewed literature, it is plausible that its proton channel activity would also disrupt the pH of the Golgi lumen, leading to similar consequences. By dissipating the proton gradient across the Golgi membrane, methyl monensin would alkalinize the cisternae, which is known to interfere with protein sorting and processing.[11]

Downstream Cellular Effects

The disruption of ion homeostasis and Golgi function by both monensin and its methyl ester derivative triggers a range of downstream cellular events, including:

-

Inhibition of Protein Secretion: By blocking transport through the Golgi, both molecules prevent the secretion of proteins from the cell.[5]

-

Induction of Apoptosis: In cancer cells, the cellular stress induced by ion gradient disruption can trigger apoptotic pathways.[13][14]

-

Cell Cycle Arrest: Monensin has been shown to cause cell cycle arrest in various cancer cell lines.[13]

The differential impact of a Na+/H+ antiport mechanism versus a proton channel on these downstream events is an area ripe for further investigation. For instance, the specific effects on cellular signaling pathways that are sensitive to changes in intracellular Na+ concentration may be more pronounced with monensin treatment.

Methodologies for Studying Methyl Monensin's Mechanism of Action

Investigating the unique channel-forming properties of methyl monensin requires specialized biophysical and cell biology techniques.

Black Lipid Membrane (BLM) Electrophysiology

To directly measure the formation and conductance of ion channels, black lipid membrane (BLM) electrophysiology is the gold standard.

Experimental Protocol: Characterizing Methyl Monensin Channels in a BLM

-

BLM Formation:

-

Prepare a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in n-decane).

-

"Paint" the lipid solution across a small aperture (typically 100-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments.

-

Monitor the thinning of the lipid film by measuring its capacitance until a stable bilayer is formed.

-

-

Incorporation of Methyl Monensin:

-

Add a stock solution of methyl monensin in a suitable solvent (e.g., ethanol) to the cis compartment while stirring.

-

Monitor the membrane for discrete, stepwise increases in current, which are indicative of single-channel insertions.

-

-

Data Acquisition and Analysis:

-

Apply a constant voltage across the membrane and record the resulting current using a patch-clamp amplifier.

-

Analyze the current traces to determine the single-channel conductance (calculated from the amplitude of the current steps at a given voltage), open and closed lifetimes, and ion selectivity (by varying the ionic composition of the solutions in the cis and trans compartments).

-

Caption: Experimental workflow for characterizing methyl monensin channels using black lipid membrane electrophysiology.

Fluorescence-Based Assays for Proton Transport

Fluorescence-based assays can provide a high-throughput method for assessing the protonophoric activity of methyl monensin in liposomes.

Experimental Protocol: HPTS (pH-sensitive dye) Assay

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) containing the pH-sensitive fluorescent dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS).

-

Establish a pH gradient across the liposome membrane (e.g., internal pH 7.0, external pH 8.0).

-

-

Assay Procedure:

-

Add the HPTS-loaded liposomes to a fluorometer cuvette.

-

Add methyl monensin to the liposome suspension.

-

Monitor the change in HPTS fluorescence over time. A decrease in the fluorescence ratio (emission at 510 nm with excitation at 450 nm vs. 405 nm) indicates a drop in the internal pH of the liposomes, confirming proton influx.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change to determine the proton transport activity.

-

Compare the activity of methyl monensin to that of monensin and a known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

Caption: Workflow for the HPTS fluorescence assay to measure proton transport by methyl monensin.

Biological Activities: A Mechanistic Perspective

The distinct ionophoric mechanisms of monensin and methyl monensin likely contribute to differences in their biological activity profiles.

Antimicrobial Activity

Both monensin and its derivatives, including the methyl ester, exhibit activity primarily against Gram-positive bacteria.[6] The complex cell wall of Gram-negative bacteria is generally impermeable to these large molecules.[6] The antibacterial effect is attributed to the disruption of the cellular pH and sodium-potassium balance, leading to the inhibition of critical cellular processes and ultimately cell death.[6]

A comparative study on the antimicrobial activity of monensin and its esters against strains of Staphylococcus aureus (both MRSA and MSSA) showed that while monensin itself is highly active, some ester derivatives also exhibit moderate to high activity.[6] This suggests that while the Na+/H+ antiport of monensin is a potent mechanism, the ionophoric activity of its esters is also sufficient to induce bacterial cell death.

Anticancer Activity

Monensin has demonstrated anticancer effects in various cancer cell lines.[7][13] This activity is linked to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways such as the PI3K/AKT and Wnt pathways.[7] The disruption of ion homeostasis in cancer cells appears to be a central component of its anticancer mechanism.[7]

The anticancer potential of methyl monensin is an active area of research. Given its ability to disrupt proton gradients, it is likely to share some of the anticancer mechanisms of monensin, particularly those related to the induction of cellular stress. However, the differential effects of Na+ influx versus proton influx on specific cancer cell signaling pathways may lead to distinct efficacy profiles against different cancer types.

Conclusion

Methyl monensin represents a compelling example of how a simple chemical modification can lead to a profound change in the mechanism of action of a biologically active molecule. The transition from a mobile ion carrier to a self-assembling proton channel highlights the intricate relationship between molecular structure and function. For researchers in drug development, understanding these mechanistic nuances is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. Further investigation into the quantitative aspects of methyl monensin's channel activity and its detailed cellular consequences will undoubtedly provide valuable insights into the fundamental processes of ion transport and its role in health and disease.

References

-

The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. [Link]

-

Monensin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Huczyński, A., Ratajczak-Sitarz, M., Katrusiak, A., & Brzezinski, B. (2006). Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A. The Journal of Physical Chemistry B, 110(31), 15615–15623. [Link]

-

Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 225–246. [Link]

-

Deng, Y., et al. (2020). Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells. Life Sciences, 264, 118627. [Link]

- A Comparative Analysis of Monensin Derivatives: Efficacy and Mechanism of Action. (2025). Benchchem.

-

Monensin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4. (2025). PubMed. Retrieved January 16, 2026, from [Link]

-

Investigation of the anticancer mechanism of monensin via apoptosis-related factors in SH-SY5Y neuroblastoma cells. (2023). PubMed. Retrieved January 16, 2026, from [Link]

- (n.d.). High content screening identifies monensin as an EMT-selective cytotoxic compound. [PDF].

-

Dayton, D. P. (1971). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy, 1(5), 349-353. [Link]

- Morré, D. J., Boss, W. F., Grimes, H., & Mollenhauer, H. H. (1983). Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient. European Journal of Cell Biology, 30(1), 25–30.

- (n.d.). NMR Spectroscopy of Lipid Bilayers. [PDF].

- Huczyński, A., & Łowicki, D. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements.

- From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. (2025). The Journal of Organic Chemistry.

-

Huczyński, A., Przybylski, P., Brzezinski, B., & Bartl, F. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]

-

Characterization of M cell formation and associated mononuclear cells during indomethacin-induced intestinal inflammation. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Huczyński, A., & Łowicki, D. (2013). Structure and antimicrobial properties of monensin A and its derivatives: summary of the achievements. PubMed. Retrieved January 16, 2026, from [Link]

-

Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed. Retrieved January 16, 2026, from [Link]

-

NMR spectroscopy of lipid bilayers. (2010). PubMed. Retrieved January 16, 2026, from [Link]

-

The monensin-mediated transport of sodium ions through phospholipid bilayers studied by 23Na-NMR spectroscopy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Biosynthesis of Monensin. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

- 1. The effects of monensin on transport of membrane components in the frog retinal photoreceptor. I. Light microscopic autoradiography and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Monensin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monensin - Wikipedia [en.wikipedia.org]

- 6. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the anticancer mechanism of monensin via apoptosis-related factors in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Preparation of Methyl Monensin

This document provides an in-depth technical guide for the synthesis, purification, and characterization of Methyl monensin (also known as Monensin A methyl ester). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy.

Foundational Principles: Understanding Monensin and the Rationale for Methylation

The Parent Compound: Monensin A

Monensin is a polyether ionophore antibiotic isolated from the fermentation culture of Streptomyces cinnamonensis.[1][2] Its structure, first elucidated in 1967, is characterized by a series of interconnected tetrahydrofuran and tetrahydropyran rings, a spiroketal moiety, and a terminal carboxylic acid group.[1][3] This unique architecture creates a pseudocyclic conformation capable of encapsulating monovalent cations, with a notable preference for sodium (Na⁺).[2][4] This ability to complex with and transport cations across lipid membranes is the basis of its biological activity, functioning as a potent Na⁺/H⁺ antiporter.[1][5]

The biosynthesis of monensin within Streptomyces cinnamonensis follows the polyketide pathway, utilizing precursors of acetate, propionate, and butyrate.[6][7][8] The O-methyl group present in the natural structure is derived from methionine.[7]

Caption: Key structural features of the Monensin A molecule.

The Scientific Imperative for Methylation

The conversion of monensin to its methyl ester derivative is a critical modification that fundamentally alters its chemical and biological properties. By esterifying the terminal carboxylic acid, the molecule is transformed from a negatively chargeable ionophore into a neutral analog.[9][10]

This transformation is scientifically significant for several reasons:

-

Altered Ion Transport Mechanism: While monensin relies on the deprotonation of its carboxyl group to facilitate electroneutral Na⁺/H⁺ exchange, the neutral methyl ester derivative is incapable of this antiport mechanism. Instead, studies suggest it can self-assemble into proton channels, offering a different mode of influencing transmembrane ion flux.[11][12] This makes it an invaluable tool for dissecting the specific contributions of carrier vs. channel mechanisms in ionophore biology.

-

Applications in Sensor Technology: The neutral charge and retained ion-binding capacity of Methyl monensin make it an excellent ion-active component for sodium-selective electrodes and other analytical sensors.[9][13]

-

Pharmacological Research: As a neutral analog, Methyl monensin serves as a crucial control compound in biological studies to differentiate cellular effects caused by Na⁺/H⁺ antiport from other potential mechanisms of action of the parent drug.[14]

Synthetic Strategy and Protocol

The synthesis of Methyl monensin is fundamentally an esterification of the carboxylic acid on the Monensin A backbone. The choice of methodology must balance reaction efficiency with the need to preserve the complex and sensitive stereochemistry of the molecule. A common and reliable approach involves reaction with a methylating agent in the presence of a non-nucleophilic base.

Core Reaction Workflow

The overall process is a straightforward, multi-step chemical synthesis workflow common in natural product modification.

Caption: High-level workflow for the synthesis of Methyl Monensin.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of Methyl monensin on a laboratory scale.

2.2.1 Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Purpose |

| Monensin A (or Sodium Salt) | >95% Purity | Commercial Source | Starting Material |

| Methyl Iodide (CH₃I) | Reagent Grade | Sigma-Aldrich | Methylating Agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Base Catalyst |

| Acetone | Anhydrous | VWR Chemicals | Reaction Solvent |

| Ethyl Acetate | ACS Grade | EMD Millipore | Extraction & Chromatography Solvent |

| Hexanes | ACS Grade | EMD Millipore | Chromatography Solvent |

| Deionized Water | Type I | Lab Filtration System | Aqueous Work-up |

| Brine (Saturated NaCl) | - | Lab Prepared | Washing Agent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |

2.2.2 Step-by-Step Synthesis Procedure

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Monensin A (e.g., 1.0 g, ~1.49 mmol). Note: If starting with Monensin sodium salt, it can often be used directly, though reaction times may be longer.

-

Dissolution: Add 100 mL of anhydrous acetone to the flask. Stir at room temperature until the monensin is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (e.g., 1.03 g, ~7.45 mmol, ~5 equivalents). The use of a powdered, anhydrous base is crucial to ensure a large surface area for reaction and to prevent unwanted side reactions with water. The excess base facilitates the deprotonation of the carboxylic acid.

-

Addition of Methylating Agent: Add methyl iodide (e.g., 0.46 mL, ~7.45 mmol, ~5 equivalents) dropwise to the stirring suspension. Methyl iodide is a highly effective methylating agent, but it is toxic and volatile; this step must be performed in a well-ventilated fume hood. An excess is used to drive the reaction to completion.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~56°C for acetone).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 30-50% ethyl acetate in hexanes. The product, Methyl monensin, will appear as a new spot with a higher Rf value (less polar) than the starting material. The reaction is typically complete within 6-12 hours, as indicated by the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the potassium carbonate. Wash the solid filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

2.2.3 Purification

Purification is best achieved via flash column chromatography.

-

Column Preparation: Pack a glass column with silica gel in a hexanes/ethyl acetate slurry (e.g., 90:10).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl monensin as a glassy white solid.[14]

Characterization and Data Analysis

Confirmation of a successful synthesis requires rigorous characterization. The conversion of the carboxylic acid to a methyl ester results in distinct changes in the physicochemical and spectroscopic properties of the molecule.

Physicochemical Properties

| Property | Monensin A | Methyl Monensin | Rationale for Change |

| Molecular Formula | C₃₆H₆₂O₁₁[1] | C₃₇H₆₄O₁₁[14] | Addition of a -CH₂ group from methylation. |

| Molar Mass | 670.87 g/mol [1] | 684.90 g/mol [14] | Corresponds to the addition of a methylene unit (14.03 g/mol ). |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | The site of the chemical modification. |

| Polarity | Higher | Lower | Esterification removes the highly polar -OH of the acid. |

Spectroscopic Verification

Spectroscopic analysis provides definitive proof of the structural modification.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the disappearance of the broad singlet corresponding to the acidic carboxylic proton (typically >10 ppm) and the appearance of a new sharp singlet around 3.6-3.8 ppm, integrating to three protons, which is characteristic of the methyl ester (-OCH₃) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new resonance will appear around 51-53 ppm, corresponding to the methoxy carbon of the ester. The carbonyl carbon resonance will also shift slightly.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear, and the C=O stretch may shift slightly (e.g., from ~1710 cm⁻¹ for the acid to ~1735 cm⁻¹ for the ester).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the change in molecular weight, with the measured mass corresponding to the molecular formula C₃₇H₆₄O₁₁.

Conclusion and Outlook

The synthesis of Methyl monensin via esterification of the parent natural product is a robust and essential procedure for researchers in pharmacology, analytical chemistry, and biophysics. This guide outlines a validated and logical workflow, emphasizing the rationale behind key steps from reagent selection to purification and characterization. The resulting neutral ionophore, Methyl monensin, is not merely a derivative but a distinct chemical tool that enables the exploration of novel ion transport mechanisms and the development of advanced sensor technologies.

References

-

Poultrymed. Monensin. [Link]

-

Wikipedia. Monensin. [Link]

-

Russell, J. B., & Strobel, H. J. (1989). Monensin mode of action in the rumen. PubMed. [Link]

-

Day, L. E., et al. (1973). Biosynthesis of monensin. PubMed. [Link]

-

MSD Veterinary Manual. Ionophores Use in Animals. [Link]

-

Huczyński, A., et al. (2019). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. PMC - NIH. [Link]

-

Russell, J. B. (1983). Monensin mode of action in the rumen. Journal of Animal Science. [Link]

-

Huczyński, A., et al. (2019). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. [Link]

-

Day, L. E., et al. (1973). Biosynthesis of Monensin. PMC - NIH. [Link]

-

Colombatti, M., & Dosio, F. (2001). Synthesis of monensin derivatives and their effect on the activity of ricin A-chain immunotoxins. PubMed. [Link]

-

University of Hertfordshire. Monensin sodium. AERU. [Link]

-

Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. PMC - PubMed Central. [Link]

-

National Institutes of Health. Monensin. PubChem. [Link]

-

Huczyński, A., et al. (2006). Spectroscopic and Semiempirical Studies of a Proton Channel Formed by the Methyl Ester of Monensin A. The Journal of Physical Chemistry B. [Link]

-

Huczyński, A., et al. (2006). Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A. PubMed. [Link]

-

National Institutes of Health. Monensin Sodium. PubChem. [Link]

-

Day, L. E., et al. (1973). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy. [Link]

-

Michigan State University Department of Chemistry. Discussion of the total synthesis of Monensin. [Link]

-

Krackeler Scientific, Inc. Monensin methyl ester. [Link]

-

European Medicines Agency. Monensin. [Link]

-

Bioaustralis Fine Chemicals. Monensin A. [Link]

- Google Patents.

-

National Institutes of Health. Methyl monensin. PubChem. [Link]

Sources

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. Biosynthesis of monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Monensin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. usbio.net [usbio.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Spectroscopic and semiempirical studies of a proton channel formed by the methyl ester of monensin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monensin methyl ester | Krackeler Scientific, Inc. [krackeler.com]

- 14. usbio.net [usbio.net]

The Biological Activity of Methyl Monensin Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Reimagining a Classic Ionophore

Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis, has long been recognized for its potent biological activities, stemming from its ability to complex with and transport monovalent cations like sodium (Na⁺) across cellular membranes.[1][2] This disruption of ion gradients forms the basis of its use as an anticoccidial agent in veterinary medicine and as a tool in cell biology to inhibit Golgi transport.[3][4] However, the inherent toxicity of monensin has limited its therapeutic applications in humans.[5] This has spurred extensive research into the chemical modification of the monensin molecule to generate derivatives with improved therapeutic indices and novel biological activities.[2]

Among these, methyl monensin derivatives, particularly monensin methyl ester, have emerged as a promising class of compounds. Esterification of the C-1 carboxyl group or methylation of the hydroxyl groups can significantly alter the ionophoric properties and, consequently, the biological effects of the parent molecule.[2][6] This guide provides an in-depth technical overview of the biological activities of methyl monensin derivatives, focusing on their antimicrobial and anticancer properties, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Ionophoric Activity and Beyond

The primary mechanism of action for monensin and its derivatives is their function as ionophores. Monensin A typically facilitates an electroneutral exchange of Na⁺ for a proton (H⁺) across lipid bilayers.[1][3] This disrupts the electrochemical gradients essential for numerous cellular processes.[2]

However, derivatives with a blocked carboxyl group, such as methyl esters, are incapable of this proton exchange. Their continued biological activity suggests the importance of an alternative, electrogenic transport mechanism where the monensin derivative-cation complex carries a net positive charge across the membrane.[2][3] Interestingly, monensin methyl ester has been shown to form a proton channel composed of eight molecules, allowing for the transport of H⁺ cations.[5]

Beyond simple ion transport, recent studies have revealed that the disruption of ion homeostasis by monensin and its derivatives triggers downstream effects on critical cellular signaling pathways, particularly those implicated in cancer progression.[1]

Synthesis of Methyl Monensin Derivatives

The synthesis of methyl monensin derivatives typically involves the modification of the C-1 carboxyl group or one of the hydroxyl groups at positions C-25 and C-26.[2][7]

Synthesis of Monensin Methyl Ester (Carboxyl Group Modification):

A common method for the synthesis of monensin methyl ester involves the reaction of monensin with methyl iodide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like benzene.

Synthesis of Monensin O-Methyl Ethers (Hydroxyl Group Modification):

The synthesis of O-methyl ethers of monensin can be achieved through various methylation techniques targeting the hydroxyl groups. For instance, selective methylation can be accomplished using reagents like methyl iodide in the presence of a base, with the reactivity of the different hydroxyl groups influencing the substitution pattern.

Antimicrobial Activity of Methyl Monensin Derivatives

Monensin and its derivatives exhibit significant activity against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus.[2][8] The disruption of the cellular ion balance and pH is the primary mechanism of their antibacterial action, leading to the inhibition of essential cellular processes and ultimately cell death.[2] The complex cell wall structure of Gram-negative bacteria generally renders them less susceptible to large antibiotic molecules like monensin and its derivatives.[8]

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Monensin Methyl Ester | Staphylococcus aureus | Moderate Activity | [5] |

| Monensin Methyl Ester | Bacillus subtilis | Moderate Activity | [5] |

| 2-morpholinoethyl ester | Methicillin-resistant S. aureus (MRSA) | High Activity | [5] |

| 2-morpholinoethyl ester | Methicillin-susceptible S. aureus (MSSA) | High Activity | [5] |

Anticancer Activity of Methyl Monensin Derivatives

The anticancer potential of monensin and its derivatives has garnered significant attention. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[9][10] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative | Cancer Cell Line | IC50 | Reference |

| Monensin | CaSki (cervical cancer) | ~2.5 µM (for growth inhibition) | [7] |

| Monensin | SiHa (cervical cancer) | ~5 µM (for growth inhibition) | [7] |

| Monensin | HeLa (cervical cancer) | >10 µM (for growth inhibition) | [7] |

| Monensin | A549 (lung cancer) | Varies | [11] |

| Monensin | MCF-7 (breast cancer) | Varies | [11] |

Inhibition of Key Oncogenic Signaling Pathways

The anticancer effects of methyl monensin derivatives are not solely due to their ionophoric activity but are also intricately linked to the modulation of key signaling pathways that are often dysregulated in cancer.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[12][13] Monensin has been identified as a potent inhibitor of this pathway.[8][12] It can block the phosphorylation of the Wnt co-receptor LRP6 and promote its degradation, leading to a reduction in both nuclear and cytoplasmic β-catenin levels.[8][12] This, in turn, downregulates the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1][8]

The PI3K/AKT pathway is another critical regulator of cell growth, survival, and proliferation that is frequently overactive in cancer.[14] Monensin has been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and its downstream targets.[1][14] The disruption of the PI3K/AKT pathway by monensin derivatives can induce apoptosis and suppress tumor growth.[1]

Experimental Protocols

The evaluation of the biological activity of methyl monensin derivatives relies on standardized and reproducible in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the antimicrobial potency of a compound.

Workflow:

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the methyl monensin derivative in a suitable solvent. Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for S. aureus) for 18-24 hours.

-

Reading and Interpretation: After incubation, visually determine the MIC as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow:

Step-by-Step Protocol:

-

Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the methyl monensin derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Conclusion and Future Directions

Methyl monensin derivatives represent a compelling avenue for the development of novel therapeutic agents. By modifying the parent monensin molecule, it is possible to fine-tune its ionophoric properties and enhance its biological activity against microbial pathogens and cancer cells. The ability of these derivatives to disrupt not only ion homeostasis but also critical oncogenic signaling pathways like Wnt/β-catenin and PI3K/AKT underscores their multifaceted therapeutic potential.

Further research should focus on a more comprehensive structure-activity relationship (SAR) analysis to guide the rational design of new derivatives with improved efficacy and reduced toxicity. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of methyl monensin derivatives holds the promise of repurposing this classic ionophore into a new generation of targeted therapies for a range of diseases.

References

-

Huczyński, A., et al. (2020). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. Retrieved from [Link]

-

Wikipedia. (n.d.). Monensin. Retrieved from [Link]

-

Huczyński, A., et al. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. PMC. Retrieved from [Link]

-

Rochdi, A., et al. (1996). Ionophore properties of monensin derivatives studied on human erythrocytes by 23Na NMR and K+ and H+ potentiometry: relationship with antimicrobial and antimalarial activities. Journal of Medicinal Chemistry, 39(2), 588-595. Retrieved from [Link]

-

Ketkar, A., et al. (2021). Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer. Korean Journal of Physiology & Pharmacology, 25(1), 21-30. Retrieved from [Link]

-

Vachtenheim, J., et al. (2014). Monensin Inhibits Canonical Wnt Signaling in Human Colorectal Cancer Cells and Suppresses Tumor Growth in Multiple Intestinal Neoplasia Mice. Molecular Cancer Therapeutics, 13(6), 1541-1551. Retrieved from [Link]

-

Wang, Y., et al. (2011). The tumor suppressor protein menin inhibits AKT activation by regulating its cellular localization. Cancer Research, 71(2), 371-382. Retrieved from [Link]

-

Yilmaz, M. T., et al. (2023). Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin. Pharmaceuticals, 16(3), 421. Retrieved from [Link]

-

MacDonald, B. T., Tamai, K., & He, X. (2009). Wnt/β-catenin signaling: components, mechanisms, and diseases. Developmental Cell, 17(1), 9-26. Retrieved from [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

-

LookChem. (n.d.). monensin methyl ester|28636-21-7. Retrieved from [Link]

Sources

- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Monensin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tumor suppressor protein menin inhibits AKT activation by regulating its cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cell lines ic50: Topics by Science.gov [science.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to Methyl Monensin: A Neutral Ionophore for Sodium Ion Applications

Abstract

This technical guide provides a comprehensive overview of methyl monensin, the neutral derivative of the carboxylic polyether antibiotic, monensin A. While monensin A functions as an electroneutral Na⁺/H⁺ antiporter, the esterification of its carboxyl group to form methyl monensin fundamentally alters its mechanism to that of a neutral, electrogenic carrier exclusively for cations, primarily sodium (Na⁺). This guide delves into the core principles of its selective Na⁺ transport, contrasts its mechanism with its parent compound, and details its primary applications, particularly in the development of ion-selective electrodes (ISEs). We provide field-proven, step-by-step protocols for the fabrication and characterization of a methyl monensin-based Na⁺-ISE and for studying its transport kinetics in model membranes. This document is intended to serve as a practical resource for researchers leveraging the unique properties of methyl monensin for advanced analytical, cellular, and biomedical applications.

Introduction: From Carboxylic Antiporter to Neutral Carrier

Ionophores are lipid-soluble molecules that reversibly bind ions and transport them across biological and artificial membranes.[1] They are broadly classified into two groups: channel-forming ionophores (e.g., Gramicidin A) that create pores in the membrane, and carrier ionophores that shuttle ions across.[2]

Monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized carrier ionophore with a high affinity for sodium ions.[3] Its structure features a terminal carboxylic acid group, which is crucial to its biological function. Monensin A operates as an electroneutral Na⁺/H⁺ antiporter .[4][5] It binds a Na⁺ ion, transports it across a membrane down its concentration gradient, and then releases the Na⁺ in exchange for a proton (H⁺), which it transports back. This process dissipates the Na⁺ gradient without altering the membrane potential.

However, many applications in electrochemistry and cell biology require the ability to transport Na⁺ in an electrogenic manner—that is, to move the net positive charge of the ion across the membrane, thereby influencing the membrane potential. This is not possible with the native monensin A due to its obligatory H⁺ exchange.

The solution is the chemical modification of monensin A to methyl monensin (also known as monensin A methyl ester).[6] By esterifying the terminal carboxylic acid group, the site for proton binding is blocked. This modification transforms the molecule into a neutral ionophore .[6] Methyl monensin can still complex with Na⁺, but it transports the ion without a counter-ion exchange. This results in the net translocation of a positive charge, a process critical for its function in potentiometric sensors and for studying electrogenic processes in cellular systems.[4][7]

Physicochemical Properties and Structural Insights

Methyl monensin's ability to selectively bind and transport Na⁺ is a direct consequence of its unique three-dimensional structure. The polyether backbone, containing multiple oxygen atoms, folds into a pseudocyclic conformation, creating a hydrophilic cavity.[3] This cavity is sterically and electrostatically optimized to coordinate a sodium ion.[8] The exterior of the molecule is lipophilic, allowing the entire ion-ionophore complex to dissolve in and diffuse across the lipid bilayer.

Table 1: Physicochemical Properties of Methyl Monensin

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₇H₆₄O₁₁ | [6] |

| Molecular Weight | 684.90 g/mol | [6] |

| Appearance | Glassy white solid | [6] |

| CAS Number | 28636-21-7 | [6] |

| Purity | ≥97% (TLC) | [6] |

| Solubility | Soluble in ethanol, methanol. | [6][9] |

| Storage | Long-term storage recommended at -20°C. |[6] |

Mechanism of Action: Electrogenic Na⁺ Transport

The functional distinction between monensin A and methyl monensin is paramount for experimental design.

-

Monensin A (Antiporter): Binds Na⁺, releases H⁺ on one side of the membrane, diffuses across, releases Na⁺, and binds H⁺ on the other side for the return journey. The cycle is electrically silent.

-

Methyl Monensin (Neutral Carrier): As a neutral molecule (I), it associates with a Na⁺ ion at the membrane interface to form a positively charged complex [NaI]⁺. This complex diffuses across the membrane, driven by both the concentration gradient of Na⁺ and the membrane potential. On the other side, the complex dissociates, releasing the Na⁺ ion and regenerating the neutral ionophore, which can then diffuse back. This process is electrogenic, as it results in a net transfer of charge.[4]

Studies using 23Na-NMR on unilamellar vesicles have confirmed that transport occurs via a 1:1 Na⁺-ionophore complex and that the rate-limiting step in the transport process is the dissociation of this complex at the membrane-water interface.[10][11]

Caption: Electrogenic transport cycle of Methyl Monensin.

Core Application: Sodium-Selective Electrodes (ISEs)

The most prominent application of methyl monensin is as the active sensing component (ionophore) in potentiometric Na⁺-selective electrodes.[12][13] These sensors measure the activity of sodium ions in a solution by generating a potential difference across a selective membrane.[8]

The electrode membrane is typically a plasticized polymer matrix, such as poly(vinyl chloride) (PVC), containing the lipophilic methyl monensin.[8] When the electrode is immersed in a sample, methyl monensin selectively complexes with Na⁺ ions at the membrane-sample interface. This selective binding generates a phase boundary potential that is proportional to the logarithm of the Na⁺ activity in the sample, as described by the Nernst equation (or the Nikolsky-Eisenman equation when considering interfering ions).[8]

Because methyl monensin is a neutral carrier, it creates a stable trap for Na⁺ within the membrane, leading to a robust and reproducible potential difference without requiring a proton gradient.[14][15]

Experimental Protocols & Methodologies

Protocol: Fabrication of a Methyl Monensin-Based Na⁺-ISE

This protocol describes the preparation of a PVC membrane sodium-selective electrode.

Causality Behind Component Choices:

-

Ionophore (Methyl Monensin): Provides the selective binding of Na⁺.

-

Polymer (PVC): Acts as a durable, inert matrix to physically support the membrane components.[8]

-

Plasticizer (e.g., dioctyl sebacate): A water-immiscible organic solvent that dissolves the other components, ensures membrane fluidity, and allows for the mobility of the ionophore-ion complex.[8][15]

Materials:

-

Methyl Monensin (ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Dioctyl sebacate (DOS) or similar plasticizer

-

Tetrahydrofuran (THF), freshly distilled and anhydrous

-

Glass rings (e.g., 5 mm internal diameter)

-

Polished glass plate

-

Electrode body and Ag/AgCl internal reference electrode

-

Internal filling solution: 0.1 M NaCl

-

Conditioning solution: 0.1 M NaCl

Step-by-Step Methodology:

-

Prepare Membrane Cocktail: In a small glass vial, dissolve ~1-2% methyl monensin, ~33% PVC, and ~65-66% DOS (by weight) in a minimal amount of THF (approx. 1.5 mL). A typical total weight for the membrane components is 150 mg.

-

Mix Thoroughly: Cover the vial and stir or sonicate until all components are fully dissolved and the solution is homogeneous.

-

Cast the Membrane: Place a glass ring on a clean, polished glass plate. Carefully pour the membrane cocktail into the ring, ensuring it fills the space evenly.

-

Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over 24 hours at room temperature. This prevents the formation of pores and ensures a uniform membrane.

-

Membrane Curing & Assembly: Once the THF has fully evaporated, a transparent, flexible membrane will have formed. Carefully cut a small disc (e.g., 6 mm diameter) from the membrane.

-

Electrode Assembly: Secure the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.

-

Fill and Condition: Fill the electrode body with the internal filling solution (0.1 M NaCl), ensuring no air bubbles are trapped near the membrane. Immerse the electrode tip in the conditioning solution (0.1 M NaCl) for at least 12-24 hours before use. This allows the membrane to become fully hydrated and establish a stable potential.

Caption: Workflow for fabricating a Methyl Monensin Na⁺-ISE.

Protocol: Characterization of the Na⁺-ISE

This protocol validates the performance of the newly fabricated electrode.

Methodology:

-

Potentiometric Calibration (Nernstian Response):

-

Prepare a series of standard NaCl solutions (e.g., 1.0 M down to 1x10⁻⁵ M) by serial dilution.

-

Immerse the Na⁺-ISE and a stable external reference electrode (e.g., double junction Ag/AgCl) into the solutions, starting from the most dilute.

-

Record the stable potential (in mV) for each standard.

-

Plot the potential (E) vs. the logarithm of the Na⁺ activity (log aNa⁺).

-

Self-Validation: The plot should be linear over a wide concentration range. The slope of the linear portion should be close to the theoretical Nernstian value of +59.16 mV per decade of activity change at 25°C for a monovalent cation.[8] A slope between 52-60 mV/decade indicates a well-functioning electrode.

-

-

Determination of Selectivity Coefficients (Fixed Interference Method):

-

The potentiometric selectivity coefficient (KpotNa⁺,J) quantifies the electrode's preference for Na⁺ over an interfering ion (J).[8]

-

Prepare two sets of solutions: (1) varying concentrations of the primary ion (NaCl) and (2) varying concentrations of the primary ion in a background of a fixed concentration of the interfering ion (e.g., 0.1 M KCl).

-

Measure the potential in both sets of solutions as described above.

-

Plot E vs. log aNa⁺ for both data sets.

-

The intersection of the extrapolated linear portions of the two curves provides the activity of Na⁺ (aNa⁺) that gives the same potential as the fixed activity of the interfering ion (aJ).

-

Calculate the selectivity coefficient using the formula: KpotNa⁺,J = aNa⁺ / aJ. A smaller value indicates greater selectivity for Na⁺.

-

Data Summary and Performance Metrics

The utility of methyl monensin lies in its high selectivity for Na⁺ over other biologically and environmentally relevant cations.

Table 2: Typical Performance of a Methyl Monensin-Based Na⁺-ISE

| Parameter | Typical Value | Significance |

|---|---|---|

| Linear Range | 1x10⁻⁴ M to 1.0 M | The concentration range over which the electrode provides a reliable, linear response.[16] |

| Nernstian Slope | 52-59 mV/decade | Confirms correct electrode function according to theoretical principles.[17] |

| log Kpot(Na⁺, K⁺) | ~ -2.5 | Indicates the electrode is ~300 times more selective for Na⁺ than K⁺.[17] |

| log Kpot(Na⁺, Ca²⁺) | ~ -4.1 | High selectivity against divalent cations.[17] |

| log Kpot(Na⁺, Mg²⁺) | ~ -4.3 | High selectivity against divalent cations.[17] |

Conclusion and Future Perspectives

Methyl monensin stands as a powerful and specialized tool in the field of ion transport and sensing. By chemically blocking the proton-binding site of its parent compound, it is transformed into a highly selective, neutral carrier for sodium ions. This enables its primary application in the construction of robust and reliable ion-selective electrodes for clinical, environmental, and industrial monitoring.[1][16] Furthermore, its ability to induce electrogenic Na⁺ flux makes it a valuable probe for studying membrane physiology and the roles of sodium gradients in cellular signaling and bioenergetics. Future research may focus on integrating methyl monensin into more complex biosensor platforms, such as fiber-optic optodes or microfluidic "lab-on-a-chip" systems, for real-time, in-situ analysis.[18][19]

References

-

Ferris, M. S., Behr, M. R., & Cash, K. J. (2019). An ionophore-based persistent luminescent 'Glow Sensor' for sodium detection. RSC Advances, 9(56), 32821–32825. [Link]

-

Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2012, 204247. [Link]

-

Monensin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Potentiometric sensor for sodium detection. (n.d.). Metrohm DropSens. Retrieved January 16, 2026, from [Link]

-

Moein, M., & Borisov, S. M. (2017). Sodium-Selective Fluoroionophore-Based Optodes for Seawater Salinity Measurement. Analytical Chemistry, 89(13), 7114–7121. [Link]

-

Riddell, F. G., & Hayer, M. K. (1988). The monensin-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR. Biochimica et Biophysica Acta, 944(2), 279–284. [Link]

-

Riddell, F. G., & Hayer, M. K. (1985). The monensin-mediated transport of sodium ions through phospholipid bilayers studied by 23Na-NMR spectroscopy. Biochimica et Biophysica Acta, 817(2), 313–317. [Link]

- Monensin amides for sodium-selective electrodes. (1995). Google Patents.

-

Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]

-

Migdalska, K., et al. (2021). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. [Link]

-

Methyl monensin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Analysis of ion behavior and potentials in a Na+ ion-selective membrane containing methyl monensin. (1991). Clinical Chemistry. [Link]

-

Huczyński, A., et al. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. ResearchGate. [Link]

-

Huczyński, A., et al. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]

-

Analysis of Ion Behavior and Potentials in a Na Ion-Selective Membrane Containing Methyl Monensin. (1991). Clinical Chemistry. [Link]

-

Sodium Determination Using Ion-Selective Electrodes, Mohr Titration, and Test Strips. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Sodium and Potassium Indicators and Ionophores: A Comprehensive Insight. (2024). Assay Genie. Retrieved January 16, 2026, from [Link]

-

Synthesis and antimicrobial properties of Monensin A esters. (2008). ResearchGate. [Link]

-

Migdalska, K., et al. (2022). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry, 87(2), 1158–1169. [Link]

-

Monensin sodium salt. (n.d.). BioGems. Retrieved January 16, 2026, from [Link]

-

MONENSIN. (2022). New Drug Approvals. Retrieved January 16, 2026, from [Link]

-

Sodium Monensin. (n.d.). BioCrick. Retrieved January 16, 2026, from [Link]

-

Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? (2024). MDPI. [Link]

-

Monensin. (n.d.). FAO. Retrieved January 16, 2026, from [Link]

-

Impact of Monensin Sodium and Essential Limonene Oil on the Fermentation and Chemical Composition of Total Mixed Ration Silages with Moisture Variations. (n.d.). MDPI. [Link]

-

Monensin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

27 Monensin sodium. (n.d.). fsc.go.jp. Retrieved January 16, 2026, from [Link]

-

Gutman, M., & Nachliel, E. (1991). The mechanism of monensin-mediated cation exchange based on real time measurements. Biochimica et Biophysica Acta, 1061(1), 93–100. [Link]

-

Bergen, W. G., & Bates, D. B. (1984). Monensin mode of action in the rumen. Journal of Animal Science, 58(6), 1465–1483. [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monensin - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. usbio.net [usbio.net]

- 7. 莫能菌素甲酯 Selectophore™, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. famic.go.jp [famic.go.jp]

- 10. The monensin-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The monensin-mediated transport of sodium ions through phospholipid bilayers studied by 23Na-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0654664A2 - Monensin amides for sodium-selective electrodes - Google Patents [patents.google.com]

- 13. Monensin methyl ester Selectophore , = 97.0 TLC 28636-21-7 [sigmaaldrich.com]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Potentiometric sensor for sodium detection - Metrohm [metrohm-dropsens.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An ionophore-based persistent luminescent 'Glow Sensor' for sodium detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Methyl Monensin

Abstract

This technical guide provides a comprehensive exploration of Methyl monensin, a pivotal derivative of the polyether ionophore antibiotic, Monensin A. We delve into the historical context of Monensin's discovery, its establishment as a revolutionary coccidiostat, and the scientific impetus for the synthesis of its methyl ester. This document details the synthetic methodologies, advanced spectroscopic characterization, and the profound impact that the study of Methyl monensin had on elucidating the complex ion transport mechanisms of this class of molecules. By blocking the terminal carboxyl group, researchers were able to challenge and refine the initial hypothesis of a simple electroneutral Na+/H+ antiport, revealing the potential for electrogenic transport. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of Methyl monensin's origins, properties, and scientific significance.

The Dawn of a New Era: The Discovery of Monensin

The story of Methyl monensin begins with its parent compound, Monensin. In 1967, a team of scientists led by Agtarap at the Lilly Research Laboratories reported the isolation of a new biologically active compound from the fermentation broth of Streptomyces cinnamonensis.[1][2][3] This molecule, Monensin, was the first polyether antibiotic to have its complex structure elucidated, a significant achievement at the time.[2]

Monensin is a mixture of several congeners (A, B, C, D), with Monensin A being the primary and most active component.[4][5] Structurally, it is a polyether monocarboxylic acid, maintained in a pseudo-cyclic conformation by a network of intramolecular hydrogen bonds.[1][3]

The discovery was not merely a feat of natural product chemistry; it had an immediate and profound impact on veterinary medicine. Monensin proved to be a highly effective agent against coccidiosis, a parasitic disease in poultry and other livestock, and was commercially introduced in the United States in 1971 for this purpose.[6] Its application as a coccidiostat and later as a growth promoter in ruminants revolutionized the industry, and more animals have been treated with ionophores like monensin than any other class of veterinary medicinal agents.[6]

The biological activity of monensin stems from its function as an ionophore—a lipid-soluble molecule that can transport ions across cellular membranes.[1] Monensin exhibits a high selectivity for monovalent cations, with a preference for sodium (Na+) over potassium (K+) and lithium (Li+).[1][2] The initial and long-held hypothesis for its mechanism was a simple electroneutral antiport, where the monensin molecule, upon deprotonation of its terminal carboxyl group, binds a Na+ ion, transports it across the membrane, releases it, and then transports a proton (H+) back in the opposite direction, thus maintaining charge neutrality.[1][2]

The Rationale for Derivatization: The Genesis of Methyl Monensin

Scientific inquiry thrives on the rigorous testing of hypotheses. The proposed Na+/H+ antiport mechanism for monensin was elegant, but it hinged on the essential role of the terminal carboxylic acid group as the site of proton exchange. To validate this model, researchers needed to investigate what would happen if this functional group was rendered incapable of proton exchange.

This led to the logical next step: the chemical modification of the carboxyl group. By converting the carboxylic acid into an ester—specifically, a methyl ester—scientists could create a molecule, Methyl monensin , that retained the core ion-binding polyether structure but lacked the acidic proton. The central question was: would this new derivative still function as an ionophore? If the Na+/H+ antiport was the sole mechanism, Methyl monensin should be biologically inactive. However, if it retained activity, it would imply the existence of an alternative transport mechanism.[2]

The synthesis of Monensin A methyl ester (referred to as MON1 in some literature) provided the essential tool to probe these fundamental questions of ion transport.[7]

Experimental Protocol: Generalized Synthesis of Monensin A Methyl Ester

The esterification of Monensin A can be achieved through various standard organic chemistry methods. The following protocol is a generalized representation based on common esterification techniques applied to complex natural products. A specific method for synthesizing Monensin A methyl ester has been developed and studied.[7]

Objective: To convert the terminal carboxylic acid of Monensin A into a methyl ester.

Materials:

-

Monensin A

-

Anhydrous Methanol (as both reactant and solvent)

-

Acid catalyst (e.g., concentrated Sulfuric Acid or Thionyl Chloride)

-

Sodium Bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for column chromatography

Methodology:

-

Dissolution: Dissolve Monensin A in a suitable volume of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the Monensin A spot and the appearance of a new, less polar spot corresponding to the methyl ester.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between an organic solvent (e.g., Dichloromethane) and water. Extract the aqueous layer multiple times with the organic solvent.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure Methyl monensin.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR.

Structural Characterization and Physicochemical Properties

The successful synthesis of Methyl monensin was confirmed through rigorous spectroscopic analysis. Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier Transform Infrared (FTIR) spectroscopy were instrumental in verifying its structure and studying its ability to form complexes with cations.[7][8]

Studies demonstrated that Methyl monensin readily forms stable 1:1 stoichiometric complexes with monovalent metal cations like Li+, Na+, and K+.[7] Spectroscopic analysis revealed that in these complexes, the cation is encapsulated within the hydrophilic cavity of the ionophore, while the overall structure is stabilized by a network of intramolecular hydrogen bonds involving the hydroxyl groups.[7] A key structural finding was that in the esterified form, the carbonyl oxygen of the ester group is not engaged in the intramolecular hydrogen bonding that characterizes the parent acid, altering the molecule's conformational dynamics.[7]

Table 1: Physicochemical Properties of Monensin A vs. Methyl Monensin A

| Property | Monensin A | Methyl Monensin A (Ester) |

| Chemical Formula | C₃₆H₆₂O₁₁ | C₃₇H₆₄O₁₁ |

| Molar Mass | 670.87 g/mol | 684.90 g/mol |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Solubility in Water | Practically insoluble | Insoluble |

| Solubility (Organic) | Soluble in methanol, ethanol, chloroform[2][4] | Soluble in common organic solvents like acetonitrile, DCM[8] |

| Ion Transport | Primarily electroneutral Na⁺/H⁺ antiport; electrogenic possible[2] | Electrogenic cation transport[2] |

A Paradigm Shift: Revisiting the Mechanism of Action

The study of Methyl monensin and other derivatives with blocked carboxyl groups was a turning point. These molecules, including Methyl monensin, were found to retain significant antimicrobial and ionophoric properties.[1][2] This finding directly contradicted the hypothesis that a protonatable carboxyl group was essential for activity.

This forced a re-evaluation of the transport mechanism. Since Methyl monensin cannot exchange a proton, its ability to transport cations across a membrane must occur through a different process. This led to the understanding that monensin and its derivatives can also function via an electrogenic transport mechanism. In this model, the ionophore-cation complex traverses the membrane, resulting in a net movement of positive charge. This process disrupts the membrane potential of the cell, which, like the disruption of ion gradients, is ultimately lethal to the microorganism.[2]

Modern studies suggest that the parent Monensin A can likely utilize both electroneutral and electrogenic pathways, making it a remarkably versatile ionophore.[2] The investigation of Methyl monensin was crucial in revealing this mechanistic duality.

Diagram 1: Ion Transport Mechanisms

Caption: A typical workflow to quantify the ionophoretic activity of Methyl monensin.

Conclusion

The journey from the discovery of monensin in the soil bacterium Streptomyces cinnamonensis to the synthesis and characterization of its methyl ester derivative is a compelling narrative of scientific progress. Monensin's initial discovery provided a powerful new tool for veterinary medicine. However, it was the subsequent, deliberate chemical modification to create Methyl monensin that provided deeper insights into its fundamental biology. The study of Methyl monensin was pivotal in demonstrating that the ion transport mechanism of this class of antibiotics was more complex than originally envisioned, revealing an electrogenic pathway that complemented the well-established electroneutral antiport model. This work not only solidified our understanding of ionophores but also stands as a testament to the power of synthetic chemistry in dissecting complex biological mechanisms.

References

-

Huczyński, A., Janczak, J., & Brzezinski, B. (2013). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International, 2013, 742149. [Link]

-

Feed Analysis Standards. (n.d.). 27 Monensin sodium. Ministry of Agriculture, Forestry and Fisheries, Japan. [Link]

-

Wikipedia. (n.d.). Monensin. [Link]

-

Campbell, H., & Nayeri, G. (2006). Determination of Monensin, Narasin, and Salinomycin in Mineral Premixes, Supplements, and Animal Feeds by Liquid Chromatography and Post-Column Derivatization: Collaborative Study. Journal of AOAC International, 89(5), 1229–1242. [Link]

-

National Center for Biotechnology Information. (n.d.). Monensin. PubChem Compound Database. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Monensin. [Link]

-

Taylor & Francis Online. (n.d.). Monensin – Knowledge and References. [Link]

-

Huczyński, A., Przybylski, P., Brzezinski, B., & Bartl, F. (2006). Monensin A methyl ester complexes with Li+, Na+, and K+ cations studied by ESI-MS, 1H- and 13C-NMR, FTIR, as well as PM5 semiempirical method. Biopolymers, 81(4), 282–294. [Link]

-

Day, D., et al. (1973). Biosynthesis of Monensin. Antimicrobial Agents and Chemotherapy, 4(4), 410-411. [Link]

-

PoultryMed. (n.d.). Monensin. [Link]

-